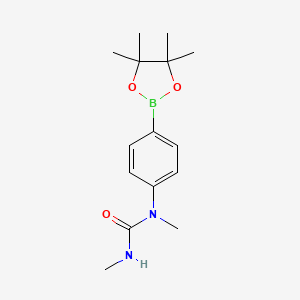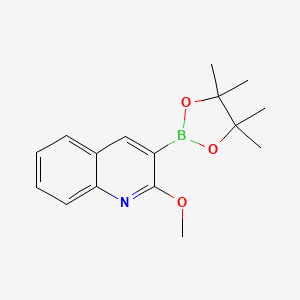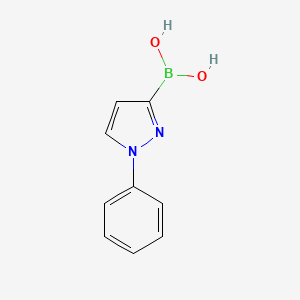
tert-Butyl (3-methoxy-4-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-methoxy-4-methylphenyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-methoxy-4-methylphenyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methoxy-4-methylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-methoxy-4-methylphenylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (3-methoxy-4-methylphenyl)carbamate can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring.
Reduction: The compound can be reduced to form the corresponding amine by removing the carbamate group.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: The major product is the corresponding amine.
Substitution: The products vary based on the nucleophile used but typically include substituted carbamates.
科学的研究の応用
Chemistry: tert-Butyl (3-methoxy-4-methylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in preventing unwanted reactions at the amine site during multi-step synthesis processes .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems .
Medicine: The compound is explored for its potential use in drug development, particularly in designing prodrugs that can release active amines in the body .
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals .
作用機序
The mechanism of action of tert-Butyl (3-methoxy-4-methylphenyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and physiological processes .
類似化合物との比較
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl (3-methoxy-4-methylphenyl)carbamate is unique due to the presence of the 3-methoxy-4-methylphenyl group, which imparts distinct chemical and biological properties. Compared to other carbamates, it offers enhanced stability and specific reactivity patterns that make it suitable for specialized applications in organic synthesis and drug development .
特性
IUPAC Name |
tert-butyl N-(3-methoxy-4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-6-7-10(8-11(9)16-5)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDKAVKGNZGNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8258657.png)
![4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B8258664.png)





